Crystal Structure Analysis of Tetraisopropylthiuram Disulfide: From Synthesis to Structural Insights and Pharmaceutical Implications
Crystal Structure Analysis of Tetraisopropylthiuram Disulfide: From Synthesis to Structural Insights and Pharmaceutical Implications
An in-depth technical guide by a Senior Application Scientist
Foreword for the Modern Researcher
In the realms of materials science and pharmaceutical development, the adage "structure dictates function" is a foundational principle. For the class of organosulfur compounds known as tetraalkylthiuram disulfides, this principle holds profound significance. These molecules are not merely academic curiosities; they are active components in industrial processes and, increasingly, are being investigated for potent therapeutic activities, including anticancer applications.[1][2] Tetraisopropylthiuram disulfide (TIPTDS), with its bulky isopropyl moieties, presents a unique case study in steric influence on molecular conformation, crystal packing, and, by extension, biological activity.
This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, textbook format in favor of a narrative that mirrors the scientific process itself—from the rational synthesis of the target compound to the elucidation of its three-dimensional structure and the interpretation of that structure in a functional context. We will delve into the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity. Our exploration will be supported by authoritative data from closely related analogs, providing a robust framework for understanding the titular compound.
Part 1: Synthesis and High-Purity Crystallization
The Imperative of the Perfect Crystal
The journey to structural elucidation begins not at the diffractometer, but at the laboratory bench. The quality of the final crystal structure is inextricably linked to the purity and perfection of the single crystal from which the data is collected. For molecules like tetraisopropylthiuram disulfide, the conformational flexibility of the alkyl chains presents a significant crystallization challenge. Achieving a well-ordered crystal lattice requires a meticulously executed synthesis to eliminate impurities that can inhibit nucleation, followed by a patient and controlled crystallization process.
Protocol 1: Synthesis of Tetraisopropylthiuram Disulfide
The synthesis of tetraalkylthiuram disulfides is generally achieved through the oxidative coupling of two dithiocarbamate units.[3] However, the use of secondary amines that are sterically hindered at the α-carbon, such as diisopropylamine, necessitates a modified approach to achieve high yields and avoid side reactions.[1] The following protocol is a robust system for producing high-purity TIPTDS.
Methodology:
-
Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is critical because the organolithium reagent used is highly reactive with water and atmospheric moisture.
-
Amine Deprotonation: In a flask equipped with a magnetic stirrer, dissolve diisopropylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add tert-Butyllithium (tBuLi) (2.0 equivalents) dropwise to the cooled solution. The use of a strong, non-nucleophilic base like tBuLi ensures efficient deprotonation of the sterically hindered amine without competing side reactions.[1] Stir for 30 minutes at -78 °C.
-
Dithiocarbamate Formation: Add carbon disulfide (CS₂) (2.0 equivalents) dropwise to the lithium diisopropylamide solution. The reaction is exothermic; maintain the temperature at -78 °C. Allow the reaction to stir for 2 hours as it gradually warms to room temperature. The solution will typically turn a deep yellow or orange, indicating the formation of the lithium diisopropyldithiocarbamate salt.
-
Oxidative Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of iodine (I₂) (1.0 equivalent) in THF dropwise. Iodine acts as a mild and effective oxidizing agent to couple the dithiocarbamate anions, forming the disulfide bond.
-
Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of tetraisopropylthiuram disulfide (TIPTDS).
Protocol 2: Crystallization for X-ray Diffraction
The definitive structure of a molecule is revealed through its crystalline form. The slow evaporation technique is a reliable method for obtaining diffraction-quality single crystals.
Methodology:
-
Solvent Selection: Choose a solvent in which the purified TIPTDS is moderately soluble. Dichloromethane (CH₂Cl₂) is an excellent starting choice, as demonstrated for the analogous tetraisobutylthiuram disulfide.[4]
-
Solution Preparation: Prepare a nearly saturated solution of TIPTDS in the chosen solvent at room temperature.
-
Crystal Growth: Filter the solution through a syringe filter into a clean vial. Cover the vial with a cap that is pierced with a few small holes or with parafilm with needle punctures. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment. Over several days to a week, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Harvesting: Once well-formed, block-shaped crystals are observed, carefully harvest them from the mother liquor.
Part 2: The X-ray Crystallography Workflow
From a Single Crystal to a 3D Molecular Blueprint
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams contain the information required to map the electron density within the crystal's unit cell, thereby revealing the atomic positions.[5] For drug development, this is not merely an academic exercise; it provides the exact bond lengths, bond angles, and intermolecular interactions that govern how a molecule will interact with its biological target.
Experimental Protocol: A Self-Validating System
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Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope. It should be free of cracks and other visible defects. The crystal is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam. A detector records the position and intensity of thousands of diffracted reflections.[5]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity fluctuations) and to integrate the intensities of each reflection. This step yields a list of unique reflections and their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides a highly accurate and precise picture of the molecule in the crystalline state.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Part 3: The Crystal Structure of Tetraisopropylthiuram Disulfide and its Analogs
While a published crystal structure specifically for tetraisopropylthiuram disulfide is not available in the searched literature, its structural parameters can be reliably inferred from the well-characterized structures of its close analogs, particularly tetraisobutylthiuram disulfide and tetramethylthiuram disulfide (Thiram).[4][6][7]
Core Molecular Geometry
The defining feature of thiuram disulfides is the presence of two planar dithiocarbamate groups linked by a disulfide (S-S) bond.[3] The C-N bond within the dithiocarbamate moiety exhibits significant double-bond character, resulting in a short bond length (approx. 1.33 Å) and restricted rotation.[3] The molecule possesses a non-planar, propeller-like conformation. A key feature is the dihedral angle between the two NCS₂ planes, which typically approaches 90°.[3] For the closely related tetraisobutylthiuram disulfide, this angle is 85.91(5)°.[4][6] The C—S—S—C torsion angle is also a critical conformational parameter, found to be -85.81(2)° in the isobutyl analog.[4][6]
Key Crystallographic and Bond Parameter Data
The following tables summarize crucial data derived from crystallographic studies of TIPTDS analogs. This information provides a validated baseline for understanding the expected structure of TIPTDS.
| Parameter | Tetraisobutylthiuram Disulfide[4][6] | Tetramethylthiuram Disulfide[7] | General Thiuram Disulfides[3] |
| Crystal System | Triclinic | Monoclinic (reported as P1) | - |
| Space Group | P-1 | P1 | - |
| a (Å) | - | 6.9130(10) | - |
| b (Å) | - | 6.9250(10) | - |
| c (Å) | - | 11.8020(10) | - |
| C-S-S-C Torsion Angle | -85.81(2)° | - | ~90° |
| NCS₂/NCS₂ Dihedral Angle | 85.91(5)° | - | ~90° |
| Bond | Typical Bond Length (Å) | Causality and Significance |
| S-S (disulfide) | ~2.00 | The central, redox-active bond. Its length indicates a stable single bond.[3] |
| C=S (thione) | ~1.65-1.70 | Shorter than a C-S single bond, indicating double-bond character. |
| C-N | ~1.33 | Significantly shorter than a C-N single bond (~1.47 Å), indicating partial double-bond character due to resonance. This restricts rotation and enforces planarity of the NCS₂ unit.[3] |
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of tetraisobutylthiuram disulfide are organized into sheets, with adjacent sheets related by inversion centers.[4][6] The specific conformation of the flexible alkyl groups and the overall crystal packing are stabilized by numerous weak intra- and intermolecular S···H—C close contacts.[4][6] These non-covalent interactions are critical for achieving a stable crystal lattice and are a key area of study in crystal engineering. The bulky isopropyl groups of TIPTDS would be expected to play a dominant role in dictating the packing arrangement.
Part 4: Implications for Drug Development and Research
Connecting Structure to Biological Function
The precise three-dimensional structure of TIPTDS is not just a static picture; it is a roadmap to its chemical reactivity and potential biological activity. For drug development professionals, understanding this structure is paramount for rational drug design and for predicting metabolic pathways.
The Disulfide Bond: A Redox-Sensitive Switch
The central disulfide bond is the molecule's most important functional feature from a pharmaceutical perspective. It is susceptible to reductive cleavage by endogenous thiols, most notably glutathione (GSH).[8] The intracellular concentration of GSH is significantly higher than its extracellular concentration, and it is often further elevated in the microenvironment of tumors.[8] This differential provides a powerful mechanism for targeted drug action.
Caption: Reductive cleavage of TIPTDS by glutathione (GSH) to form active metabolites.
This redox sensitivity is the cornerstone of several therapeutic strategies:
-
Prodrug Activation: TIPTDS can be viewed as a prodrug that, upon entering a high-GSH environment like a cancer cell, is cleaved to release two equivalents of the active diisopropyldithiocarbamate metabolite. This metabolite can then chelate metal ions or interact with key cellular enzymes.
-
Targeted Drug Delivery: The disulfide linkage is widely used as a cleavable linker in advanced drug delivery systems.[8] A cytotoxic agent can be attached to a nanoparticle or targeting moiety via a disulfide bond, ensuring it remains inert in circulation but is released upon entry into the target cell.
The Role of the Isopropyl Groups
Compared to the well-known disulfiram (tetraethyl-) and thiram (tetramethyl-), the bulky isopropyl groups of TIPTDS are expected to significantly alter its physicochemical properties.
-
Lipophilicity: Increased alkyl substitution enhances lipophilicity, which can improve membrane permeability and alter the drug's pharmacokinetic profile.
-
Steric Hindrance: The larger isopropyl groups can influence how the molecule binds to target proteins, potentially increasing selectivity or altering the mode of inhibition compared to smaller analogs.
-
Safety Profile: In the context of rubber accelerators, larger branched alkyl chains have been investigated to create "nitrosamine safe" thiurams, as they are less likely to form carcinogenic N-nitrosamines.[9][10] This has potential implications for the safety profile of TIPTDS as a therapeutic agent.
Conclusion
The crystal structure analysis of tetraisopropylthiuram disulfide, informed by high-resolution data from its close analogs, provides invaluable insights for both fundamental chemistry and applied pharmaceutical science. The journey from rational synthesis and meticulous crystallization to detailed structural elucidation reveals a molecule with a distinct three-dimensional architecture governed by a propeller-like conformation and stabilized by weak intermolecular forces. This structural blueprint is intrinsically linked to its function, with the redox-active disulfide bond and bulky isopropyl groups defining its potential as a targeted therapeutic agent or a component in advanced drug delivery systems. For researchers in this field, a deep understanding of this structure is the critical first step toward harnessing its full potential.
References
-
Tiekink, E. R. T., & Babar, A. (2017). Crystal structure of tetraisobutylthiuram disulfide. IUCrData, 2(11), x171661. [Link]
-
Tiwari, R., Chauhan, J., & Tiwari, R. K. (2007). X-ray crystallographic studies on tetramethyl thiramdisulphide or bis (dimethyl thiocarbamoyl) disulphide. Trade Science Inc.[Link]
-
Nash, R. A., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Wikipedia. (n.d.). Thiuram disulfide. [Link]
-
Tiekink, E. R. T., & Babar, A. (2017). Crystal structure of tetraisobutylthiuram disulfide. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 11), 1660–1663. [Link]
-
Robinson Brothers. (n.d.). Nitrosamine Thiuram Disulfide. [Link]
-
Virdi, R., Grover, B., & Ghuman, K. (2018). “NITROSAMINE SAFE” THIURAM DISULFIDE. Rubber Chemistry and Technology. [Link]
-
Lu, C., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23766–23773. [Link]
-
PubChemLite. (n.d.). Tetraisopropylthiuram disulfide (C14H28N2S4). [Link]
-
Tiwari, R., Chauhan, J., & Tiwari, R. K. (2007). X-ray crystallographic studies on tetramethyl thiramdisulphide or bis (dimethyl thiocarbamoyl) disulphide. Analytical Chemistry: An Indian Journal, 3(5-6), 370-372. [Link]
-
Nash, R. A., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis Online. [Link]
-
GSRS. (n.d.). N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. [Link]
-
Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]
-
Li, J., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine, 19, 6495–6516. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiuram disulfide - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of tetraisobutylthiuram disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. robinsonbrothers.uk [robinsonbrothers.uk]
- 10. researchgate.net [researchgate.net]
